4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid
Overview
Description
4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One of the synthetic strategies used is ring construction from different cyclic or acyclic precursors . Another method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This feature allows it to efficiently explore the pharmacophore space due to sp3-hybridization . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds are involved in various chemical reactions. For instance, the Knoevenagel Condensation involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . In the presence of carboxylic acid groups, the Doebner Modification, which includes a pyridine-induced decarboxylation, is possible .Physical and Chemical Properties Analysis
Pyrrolidine compounds exhibit various physical and chemical properties. For instance, carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .Scientific Research Applications
Electrochemical Reduction and Synthetic Applications
4-(Hydroxymethyl)pyrrolidine-3-carboxylic acid derivatives have been studied for their electrochemical properties and synthetic utility. For instance, the electroreduction of functional groups on pyridine rings, including hydroxymethyl groups, demonstrates the feasibility of using such derivatives in the synthesis of complex organic compounds. The reduction mechanisms and synthetic scope of these reactions suggest the potential for creating novel compounds with significant applications in organic synthesis and pharmaceuticals (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Catalysis and Asymmetric Reactions
4-Hydroxymethylpyrrolidine-3-carboxylic acid derivatives have found use as organocatalysts for asymmetric reactions. These derivatives, particularly when incorporated into amino acids and amino amides with specific functional groups, facilitate various asymmetric organic transformations, including aldol reactions and Michael additions. Their application in green chemistry is highlighted by their role as recyclable catalysts, offering a sustainable approach to chemical synthesis (Zlotin, 2015).
Material Science and Optical Properties
In material science, derivatives of this compound contribute to the development of novel materials with unique properties. For example, lanthanide clusters incorporating hydroxymethylpyridine units exhibit both magnetic and optical properties, making them candidates for applications in data storage and luminescent materials. The dual physical properties of these compounds underscore their potential in creating advanced materials for technology and research (Alexandropoulos et al., 2011).
Luminescent Sensing
Lanthanide complexes formed with this compound derivatives demonstrate promising applications in luminescent sensing. These complexes can be tailored to exhibit specific fluorescence responses to various stimuli, including changes in pH and the presence of metal ions. The unique fluorescence properties of these complexes, coupled with their sensitivity to environmental changes, highlight their potential use in developing new sensors and diagnostic tools (Tang Rui-ren et al., 2006).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Mode of Action
The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 4-(hydroxymethyl)pyrrolidine-3-carboxylic acid may interact with its targets in a manner that is influenced by its stereochemistry and the spatial orientation of its substituents .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity and are involved in various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring structure is known to contribute to the biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Safety and Hazards
Pyrrolidine compounds can pose certain safety risks. For instance, they are highly flammable and can cause severe skin burns and eye damage . They are harmful if swallowed or inhaled . Therefore, it is recommended to avoid contact with skin and eyes, wear impervious gloves and safety glasses, and use dry clean up procedures to avoid generating dust .
Properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-7-2-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDGTNZNREEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398886 | |
Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412320-71-9 | |
Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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